

Application Note: 1H and 13C NMR Characterization of 4-tert-Butylanisole

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| Compound of Interest | | |
|----------------------|---------------------|-----------|
| Compound Name: | 4-tert-Butylanisole | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of **4-tert-butylanisole** using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data and experimental workflow are intended to guide researchers in the structural elucidation and purity assessment of this compound, which serves as a key building block in the synthesis of various organic molecules. The note includes comprehensive spectral data, a step-by-step experimental protocol, and a visual representation of the molecular structure with its corresponding NMR assignments.

Introduction

4-tert-Butylanisole, also known as 1-tert-butyl-4-methoxybenzene, is an organic compound with applications in the synthesis of pharmaceuticals, fragrances, and polymers. Accurate structural confirmation and purity analysis are critical for its use in these fields. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the application of ¹H and ¹³C NMR for the unambiguous characterization of **4-tert-butylanisole**.

¹H and ¹³C NMR Spectral Data



The 1 H and 13 C NMR spectra of **4-tert-butylanisole** were acquired to confirm its chemical structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

¹H NMR Data

The ¹H NMR spectrum of **4-tert-butylanisole** exhibits distinct signals corresponding to the aromatic protons, the methoxy group, and the tert-butyl group.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|--------|-------------------------------|--------------|---------------------------------|-------------|--|
| 1 | 7.29 | d | 8.8 | 2H | Ar-H (ortho to OCH₃) |
| 2 | 6.84 | d | 8.8 | 2H | Ar-H (ortho to C(CH ₃) ₃) |
| 3 | 3.78 | S | - | 3H | -ОСН₃ |
| 4 | 1.30 | S | - | 9H | -C(CH ₃) ₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |
|--------|-------------------------|--|
| 1 | 157.3 | Ar-C (C-OCH ₃) |
| 2 | 143.2 | Ar-C (C-C(CH ₃) ₃) |
| 3 | 126.0 | Ar-CH (ortho to C(CH ₃) ₃) |
| 4 | 113.5 | Ar-CH (ortho to OCH₃) |
| 5 | 55.2 | -OCH₃ |
| 6 | 34.1 | -C(CH ₃) ₃ |
| 7 | 31.5 | -C(CH3)3 |



Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **4-tert-butylanisole**.

- 1. Sample Preparation
- Weigh approximately 10-20 mg of 4-tert-butylanisole.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Instrument and Parameters
- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.
- Probe: A standard 5 mm broadband probe.
- Temperature: 298 K (25 °C).

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1.0 s.
- Acquisition Time: Approximately 4 s.
- Spectral Width: A spectral width of approximately 16 ppm is appropriate.

¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Number of Scans: 512 to 1024, due to the lower natural abundance of ¹³C.



- Relaxation Delay: 2.0 s.
- Acquisition Time: Approximately 1-2 s.
- Spectral Width: A spectral width of approximately 240 ppm is appropriate.
- 3. Data Processing
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
- Integrate the signals in the ¹H NMR spectrum.
- Perform peak picking for both ¹H and ¹³C spectra.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **4-tert-butylanisole** and the assignment of the key proton and carbon signals observed in the NMR spectra.

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